Cas no 86639-52-3 (7-Ethyl-10-hydroxycamptothecin)
7-Ethyl-10-hydroxycamptothecin Chemical and Physical Properties
Names and Identifiers
-
- 7-Ethyl-10-hydroxycamptothecin
- CAMPTOTHECIN, 10-HYDROXY-
- CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
- HCPT
- HYDROXYCAMPTOTHECIN
- HYDROXYCAMPTOTHECIN, 10-
- SN38
- 1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-
- 7-Ethyl-10-hydroxy-camptothecine
- 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 7-Ethyl-10-Hydroxy-Camptothecin
- 7-Ethyl-10-hydroxycamptothecin(SN38)
- 7-Ethyl-10-Hydroxycamptothecin(SN-38)
- 7-Ethyl-10-hydroxycamptothecine
- SN-38
- (S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 1-Ethoxy-2-propanol
- Irinotecan Related CoMpound B
- NK012
- NK-012
- (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
- SN 38 lactone
- SN 38
- 10-Hydroxy-7-ethylcamptothecin
- NK 012
- NSC673596
- 0H43101T0J
- 7–Ethyl–10–hydroxycamptothecin
- UQ0491000
- (+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN
- (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
- 10.1158/0008-5472.CAN-03-3344
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,7-diethyl-4,10-dihydroxy-
- 7???ethyl???10???hydroxycamptothecin
- 7-Ethyl-10- hydroxycamptothecin
- 7-Ethyl-10-hydroxy camptothecin
- 7-ethyl-10-hydroxy camptothecine
- 7-Ethyl-10-hydroxy-20(S)-camptothecin
- 7-Ethyl-10-hydroxy-20-(S)-camptothecine
- 7-Ethyl-10-hydroxycamptothecin |
- 7-Ethyl-10-hydroxycamptothecin|SN 38
- 7-ETHYL-10-HYDROXY-CAPTOTHECIN
- BR-36613
- Captothecin, 7-ethyl-10-hydroxy-
- CHEBI:8988
- EHC
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:8988
- LE-SN38
- SN 38; SN38;NK-012;NK012;NK 012
- SN-38-d3
- UNII:0H43101T0J
- UNII-0H43101T0J
- (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (S)- (ZCI)
- (19S)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
- (S)-SN 38
- SN 38 (pharmaceutical)
- 7-Ethyl-10-hydroxycamptothecin (SN-38)
-
- MDL: MFCD00871873
- Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
- InChI Key: FJHBVJOVLFPMQE-QFIPXVFZSA-N
- SMILES: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)O)C
Computed Properties
- Exact Mass: 392.13700
- Monoisotopic Mass: 392.13722174 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
- Topological Polar Surface Area: 100
- Molecular Weight: 392.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.6000
- Melting Point: 217°C(lit.)
- Boiling Point: 810.3°C at 760 mmHg
- Flash Point: 443.8℃
- Refractive Index: 21.5 ° (C=0.2, THF)
- Solubility: DMSO: soluble1mg/mL
- PSA: 101.65000
- LogP: 2.34760
- Solubility: Not determined
7-Ethyl-10-hydroxycamptothecin Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301+H311+H331
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: 45
- RTECS:UQ0491000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:<0°C
7-Ethyl-10-hydroxycamptothecin Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2942000000
7-Ethyl-10-hydroxycamptothecin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046379-1g |
7-Ethyl-10-hydroxy-camptothecin |
86639-52-3 | 98% | 1g |
£120.00 | 2021-07-01 | |
| Fluorochem | 046379-5g |
7-Ethyl-10-hydroxy-camptothecin |
86639-52-3 | 98% | 5g |
£305.00 | 2021-07-01 | |
| AstaTech | 21418-1/G |
(+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN |
86639-52-3 | 97% | 1g |
$33 | 2023-09-18 | |
| AstaTech | 21418-5/G |
(+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN |
86639-52-3 | 97% | 5g |
$137 | 2023-09-18 | |
| AstaTech | 21418-25/G |
(+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN |
86639-52-3 | 97% | 25g |
$579 | 2023-09-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0748-1G |
7-Ethyl-10-hydroxycamptothecin |
86639-52-3 | >98.0%(HPLC) | 1g |
¥790.00 | 2024-04-15 | |
| ChemFaces | CFN90335-20mg |
7-Ethyl-10-Hydroxycamptothecin |
86639-52-3 | >=98% | 20mg |
$50 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S4908-10mM (1mL in DMSO) |
SN-38 |
86639-52-3 | 99.93% | 10mM (1mL in DMSO) |
¥794.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S4908-10mg |
SN-38 |
86639-52-3 | 99.93% | 10mg |
¥573.3 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S4908-50mg |
SN-38 |
86639-52-3 | 99.93% | 50mg |
¥1040.13 | 2023-09-15 |
7-Ethyl-10-hydroxycamptothecin Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
7-Ethyl-10-hydroxycamptothecin Raw materials
- Camptothecin
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- (S)-4-Ethyl-4-hydroxy-6-iodo-3-oxo-7-(2-pentynyl)-1H-pyrano[3,4-c]-8-pyridone
- Camptothecin Impurity 16
- Silane, (1,1-dimethylethyl)(4-isocyanophenoxy)dimethyl-
- 1H-Pyrano[3,4-f]indolizine-3,10(4H,6H)-dione, 4-ethyl-7,8-dihydro-4-hydroxy-6-(phenylmethylene)-, (4S,6E)-
7-Ethyl-10-hydroxycamptothecin Preparation Products
7-Ethyl-10-hydroxycamptothecin Suppliers
7-Ethyl-10-hydroxycamptothecin Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 7-Ethyl-10-hydroxycamptothecin
7-Ethyl-10-hydroxycamptothecin (CAS No. 86639-52-3): A Comprehensive Overview
7-Ethyl-10-hydroxycamptothecin (CAS No. 86639-52-3) is a semi-synthetic derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound has garnered significant attention in the pharmaceutical and research communities due to its potent topoisomerase I inhibitory activity, making it a valuable candidate for various therapeutic applications. In this article, we delve into the properties, mechanisms, applications, and current research trends surrounding this remarkable molecule.
The chemical structure of 7-Ethyl-10-hydroxycamptothecin features a quinoline ring system with an ethyl group at the 7-position and a hydroxyl group at the 10-position. These modifications enhance its solubility and stability compared to the parent compound, camptothecin. The molecular formula of 7-Ethyl-10-hydroxycamptothecin is C22H20N2O5, and it has a molecular weight of 392.41 g/mol. Its unique structure is responsible for its ability to stabilize the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in rapidly dividing cells.
One of the most prominent applications of 7-Ethyl-10-hydroxycamptothecin is in the field of cancer research. As a topoisomerase I inhibitor, it interferes with DNA replication and transcription, making it particularly effective against tumors. Researchers are actively exploring its potential in combination therapies, where it may synergize with other anticancer agents to improve efficacy and reduce resistance. Recent studies have also investigated its role in targeting specific cancer cell lines, such as those found in colorectal, ovarian, and lung cancers.
Beyond oncology, 7-Ethyl-10-hydroxycamptothecin has shown promise in other therapeutic areas. For instance, its anti-inflammatory and immunomodulatory properties are being studied for applications in autoimmune diseases. Additionally, its ability to induce apoptosis in abnormal cells has sparked interest in its potential use for treating viral infections and neurodegenerative disorders. These diverse applications highlight the versatility of this compound in modern medicine.
The synthesis of 7-Ethyl-10-hydroxycamptothecin involves several steps, starting with the extraction of camptothecin from natural sources or through synthetic routes. Chemical modifications, such as the introduction of the ethyl and hydroxyl groups, are then performed to enhance its pharmacological properties. Advances in synthetic chemistry have enabled the production of high-purity 7-Ethyl-10-hydroxycamptothecin, ensuring consistent quality for research and clinical use.
In recent years, the demand for 7-Ethyl-10-hydroxycamptothecin has surged, driven by its potential in targeted cancer therapies and drug development. Pharmaceutical companies and research institutions are investing heavily in studies to optimize its delivery systems, such as nanoparticle formulations, to improve bioavailability and reduce side effects. These innovations are expected to further expand its applications and market potential.
From a regulatory perspective, 7-Ethyl-10-hydroxycamptothecin is classified as a research chemical, and its use is subject to strict guidelines to ensure safety and efficacy. Researchers must adhere to Good Laboratory Practices (GLP) and other regulatory standards when handling this compound. Proper storage conditions, such as protection from light and moisture, are also critical to maintaining its stability.
The future of 7-Ethyl-10-hydroxycamptothecin looks promising, with ongoing research exploring new therapeutic avenues and formulation technologies. As scientists uncover more about its mechanisms and potential, this compound is likely to play an increasingly important role in advancing medical science. Whether in oncology, immunology, or other fields, 7-Ethyl-10-hydroxycamptothecin continues to be a molecule of great interest and potential.
In conclusion, 7-Ethyl-10-hydroxycamptothecin (CAS No. 86639-52-3) stands out as a versatile and potent compound with broad applications in medicine and research. Its unique properties, combined with ongoing advancements in drug delivery and formulation, position it as a key player in the development of next-generation therapies. For researchers and pharmaceutical professionals, understanding this molecule's potential is essential for driving innovation and improving patient outcomes.
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